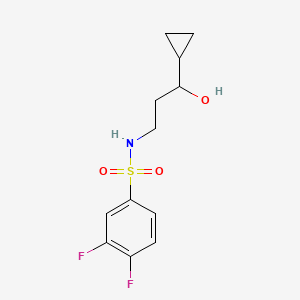

1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

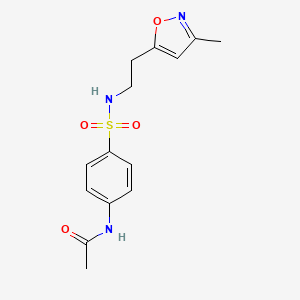

1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol, also known as BZP-DPE, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. BZP-DPE is a beta-adrenergic receptor antagonist, which means that it has the ability to block the effects of adrenaline and other stress hormones in the body.

Scientific Research Applications

Synthesis and DNA Interaction

The synthesis and biological evaluation of benzimidazole-containing compounds have been a subject of interest due to their significant DNA binding properties and cytotoxic effects against cancer cell lines. For instance, Paul et al. (2015) synthesized a series of new benzimidazole-based Schiff base copper(II) complexes that demonstrated substantial in vitro cytotoxic effects against human lung, breast, and cervical cancer cell lines. These complexes were found to effectively bind DNA through an intercalative mode, suggesting their potential as anticancer agents (Paul et al., 2015).

Crystal Engineering

The protonated benzimidazole moiety has been utilized as a synthon for crystal engineering, indicating its usefulness in the design of crystalline materials. Matthews et al. (2003) reported the crystal structures of three salts of diprotonated benzimidazole, highlighting the role of stacking interactions and hydrogen bonding in forming two- or three-dimensionally stacked structures (Matthews et al., 2003).

Antioxidant and Enzymatic Inhibition

Benzimidazole derivatives have also been synthesized and evaluated for their antioxidant potential and inhibitory activity against various enzymes. Taj et al. (2020) synthesized three benzimidazole derivatives and their metal complexes, demonstrating interaction with sodium dodecyl sulfate and indicating their potential in biochemical applications (Taj et al., 2020).

Photophysical Properties

The photophysical properties of benzimidazole derivatives have been investigated to explore their potential in fluorescence applications. Padalkar et al. (2011) synthesized novel benzimidazole fluorescent derivatives and studied the effects of solvent polarity on their absorption-emission properties, demonstrating their thermal stability and potential use in fluorescent materials (Padalkar et al., 2011).

Antimicrobial Activity

The antimicrobial activity of benzimidazole derivatives has been a significant area of research, with compounds being synthesized and tested against various bacterial and fungal strains. Padalkar et al. (2016) synthesized derivatives showing excellent broad-spectrum antimicrobial activity, which could lead to the development of new antimicrobial agents (Padalkar et al., 2016).

properties

IUPAC Name |

1-(benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2/c27-21(15-26-18-25-23-13-7-8-14-24(23)26)16-28-17-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,18,21-22,27H,15-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWABKAPPFKOTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COCC(CN2C=NC3=CC=CC=C32)O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2363414.png)

![6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2363420.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2363422.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363424.png)

![Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate](/img/structure/B2363426.png)

![2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid](/img/structure/B2363428.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2363429.png)